molecular formula C12H8CaN2O6 B14687639 Phenol, p-nitro-, calcium salt CAS No. 34005-60-2

Phenol, p-nitro-, calcium salt

Cat. No.: B14687639
CAS No.: 34005-60-2
M. Wt: 316.28 g/mol
InChI Key: IELLGWCBQATIRX-UHFFFAOYSA-L
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Description

Historical Context of p-Nitrophenol and its Derivatives

Phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring. capitalresin.comw3schools.blog The introduction of a nitro group (-NO2) to the phenol (B47542) structure gives rise to nitrophenols. The position of the nitro group relative to the hydroxyl group results in different isomers, namely ortho-, meta-, and para-nitrophenol. drugbank.com p-Nitrophenol, or 4-nitrophenol (B140041), has the nitro group opposite the hydroxyl group on the benzene ring. wikipedia.org

The synthesis of nitrophenols, including the para-isomer, has been a subject of study for many years. A common method for preparing 4-nitrophenol involves the nitration of phenol with dilute nitric acid at room temperature, which typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.orgunacademy.com Researchers have explored various methods to control the regioselectivity of this reaction, aiming for higher yields of the desired p-isomer. paspk.orggoogle.com

Historically, p-nitrophenol and its derivatives have been utilized in several industrial applications, including the manufacturing of dyes, leather darkening, and the synthesis of fungicides and insecticides. nih.govtaylorandfrancis.com In the realm of pharmaceuticals, p-nitrophenol serves as an intermediate in the production of paracetamol. wikipedia.org The compound's distinct yellow color in alkaline solutions also led to its use as a pH indicator. wikipedia.org

The study of nitrophenols has also been driven by their environmental presence and impact. taylorandfrancis.comresearchgate.net p-Nitrophenol is a known pollutant, often resulting from the breakdown of organophosphate pesticides like parathion (B1678463) and methyl parathion, as well as from diesel exhaust. nih.govnih.gov This has prompted extensive research into its detection and remediation from the environment. researchgate.netacs.org

Significance in Contemporary Chemical Sciences

In modern chemical research, Phenol, p-nitro-, calcium salt and its parent compound, p-nitrophenol, continue to be relevant. The calcium salt itself has specific applications and is a subject of study in various chemical contexts.

One area of interest is in chemical synthesis. The use of calcium nitrate (B79036) as a nitrating agent for phenol, sometimes in microwave-assisted reactions, has been investigated as a more environmentally friendly alternative to traditional methods using corrosive acids. orientjchem.orgresearchgate.net This process can lead to the formation of p-nitrophenol, which can then be converted to its calcium salt. A process for preparing metal salts of p-nitrophenol, including the calcium salt, from nitrobenzene (B124822) has also been patented. google.com

The properties of p-nitrophenol and its salts are also of fundamental interest in physical organic chemistry. The presence of the electron-withdrawing nitro group significantly affects the acidity of the phenolic hydroxyl group, a concept explained by induction and resonance effects. wikipedia.org This increased acidity facilitates the formation of salts like calcium p-nitrophenoxide.

Recent research has also explored the use of calcium in modifying the properties of other materials for environmental applications. For instance, calcium ion doping has been shown to improve the photocatalytic activity of certain semiconductors used for the degradation of p-nitrophenol. mdpi.com Furthermore, the immobilization of bacterial cells in calcium alginate beads is a technique used in the bioremediation of p-nitrophenol contaminated water. nih.gov

In biochemistry, p-nitrophenol and its derivatives are crucial for enzyme assays. The release of p-nitrophenol from a synthetic substrate is often used to measure the activity of enzymes like alkaline phosphatase and various glycosidases. wikipedia.org The distinct absorbance of the p-nitrophenolate ion at around 405 nm allows for easy spectrophotometric quantification. wikipedia.org Research has also indicated that calcium-mobilizing hormones can inhibit the glucuronidation of p-nitrophenol in hepatocytes, highlighting the role of calcium in metabolic pathways involving this compound. nih.gov

The structural and electronic properties of nitrophenols and their deprotonated forms (nitrophenolates) are also a subject of advanced spectroscopic studies, providing insights into their photochemical behavior. nih.gov

Properties of this compound

PropertyValue
Chemical Formula C12H8CaN2O6
Molecular Weight 316.28 g/mol nih.gov
IUPAC Name calcium;4-nitrophenolate (B89219) nih.gov
CAS Number 34005-60-2 nih.gov
Parent Compound 4-Nitrophenol nih.gov
Component Compounds 4-Nitrophenol, Calcium nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34005-60-2

Molecular Formula

C12H8CaN2O6

Molecular Weight

316.28 g/mol

IUPAC Name

calcium;4-nitrophenolate

InChI

InChI=1S/2C6H5NO3.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2

InChI Key

IELLGWCBQATIRX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Phenol, P Nitro , Calcium Salt

Direct Synthesis Routes of Phenol (B47542), p-nitro-, calcium salt

The formation of Phenol, p-nitro-, calcium salt relies on the acidic nature of the phenolic proton of p-nitrophenol. The electron-withdrawing nitro group increases the acidity of the hydroxyl proton compared to phenol, facilitating its reaction with bases.

A straightforward and common method for preparing salts of acidic compounds is through neutralization with a strong base. The reaction of p-nitrophenol with calcium hydroxide (B78521), a strong base, results in a classic acid-base neutralization. In this reaction, two equivalents of p-nitrophenol react with one equivalent of calcium hydroxide in an aqueous or organic medium to yield the calcium salt of p-nitrophenol and water.

The balanced chemical equation for this reaction is: 2 C₆H₅NO₃ + Ca(OH)₂ → Ca(OC₆H₄NO₂)₂ + 2 H₂O

This method is efficient and produces the salt with a high yield, with the primary byproduct being water, which simplifies purification.

Alternatively, this compound can be synthesized using a weaker base, calcium carbonate. Due to its enhanced acidity, p-nitrophenol is sufficiently acidic to react with carbonates. stackexchange.comquora.com This reaction proceeds with the evolution of carbon dioxide gas, which drives the reaction to completion.

The balanced chemical equation is as follows: 2 C₆H₅NO₃ + CaCO₃ → Ca(OC₆H₄NO₂)₂ + H₂O + CO₂

This route represents another viable method for the salt's formation, characterized by the visible effervescence of carbon dioxide.

Precursor Synthesis: Advanced Nitration Approaches for Phenol

The direct synthesis of the calcium salt requires p-nitrophenol as a starting material. Traditional methods for nitrating phenol to produce p-nitrophenol often involve corrosive reagents like nitric acid and sulfuric acid, which pose environmental threats. orientjchem.orgresearchgate.net Modern synthetic chemistry has focused on developing greener, more efficient alternatives, with microwave-assisted nitration using calcium-based reagents emerging as a prominent approach. researchgate.netcolab.wssciencemadness.orgicm.edu.pl

Microwave-assisted organic synthesis has gained traction for its ability to dramatically accelerate reaction rates and often improve yields. frontiersin.org This technology has been successfully applied to the nitration of phenols, offering a rapid and environmentally friendly alternative to conventional methods. orientjchem.orgresearchgate.netresearchgate.net

A highly effective and safe method for the nitration of phenol involves using a mixture of calcium nitrate (B79036) and acetic acid under microwave irradiation. researchgate.netcolab.wssciencemadness.org This system avoids the direct use of strong, corrosive acids. In this procedure, phenol is mixed with calcium nitrate and glacial acetic acid and then subjected to brief microwave irradiation. orientjchem.orggordon.edu

The proposed mechanism suggests that calcium nitrate reacts with acetic acid to generate nitric acid in situ. orientjchem.orgsciencemadness.org This is followed by the formation of the key electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring to yield a mixture of ortho- and para-nitrophenol. orientjchem.org This method is noted for its high regioselectivity towards the para-isomer. orientjchem.org The byproducts of this "green chemistry" approach, such as calcium acetate, are environmentally benign and can potentially be used as agrochemicals, minimizing chemical waste. researchgate.netsciencemadness.org

The use of microwave irradiation significantly enhances the reaction kinetics of phenol nitration. orientjchem.orgresearchgate.net Studies have demonstrated that the reaction can be completed in a remarkably short time, often within a single minute, a significant reduction from the hours that can be required for traditional methods. orientjchem.orgsciencemadness.org This rate enhancement is a hallmark of microwave-assisted synthesis. researchgate.net

The yields obtained from this method are consistently high, further highlighting its efficiency. Research has reported yields of p-nitrophenol reaching up to 89%. orientjchem.orgresearchgate.netresearchgate.net The combination of rapid reaction times and high product yields makes this an attractive and efficient method for the industrial-scale preparation of p-nitrophenol. orientjchem.orgresearchgate.net

The following table summarizes the research findings on the microwave-assisted nitration of phenolic compounds using calcium nitrate.

Phenolic CompoundReaction Time (minutes)Yield (%)Reference
Phenol189 orientjchem.orgresearchgate.net
p-Cresol178 sciencemadness.org
p-Hydroxyacetophenone183 sciencemadness.org

Principles of Green Chemistry in Phenol Nitration

Traditional nitration of phenolic compounds often involves corrosive and hazardous reagents like concentrated nitric acid and sulfuric acid, leading to environmental concerns. proquest.com In response, green chemistry principles have been applied to develop safer and more efficient synthetic routes. These modern methods focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key green approaches include:

Microwave-Assisted Synthesis: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes. proquest.comresearchgate.net For instance, a microwave-assisted nitration of phenol using calcium nitrate and acetic acid can be completed in as little as one minute with a high yield of 89%. proquest.com

Alternative Nitrating Agents: Safer alternatives to the traditional nitric acid/sulfuric acid mixture are being employed. Metal nitrates, such as calcium nitrate (Ca(NO₃)₂) and copper(II) nitrate (Cu(NO₃)₂), in conjunction with acetic acid, serve as effective nitrating agents. proquest.comsemanticscholar.orggordon.edu These reagents are less corrosive and reduce the formation of hazardous byproducts. gordon.edu

Catalytic Systems: The use of metal-free reduced graphene oxide as a catalyst allows for the selective nitration of phenol at room temperature, further enhancing the green credentials of the process. semanticscholar.org Other approaches have utilized catalysts like silica sulfuric acid in heterogeneous systems. semanticscholar.org

Table 1: Comparison of Traditional vs. Green Nitration Methods for Phenol

Feature Traditional Method Green Chemistry Methods
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Calcium Nitrate (Ca(NO₃)₂), Copper(II) Nitrate (Cu(NO₃)₂), Acetic Acid
Conditions Low temperature (298 K) Microwave irradiation, Room temperature
Reaction Time Several hours 1-10 minutes (Microwave)
Hazards Highly corrosive, toxic fumes, oxidative decomposition to tarry materials libretexts.org Less corrosive reagents, reduced waste proquest.comgordon.edu
Yield Modest to high, but with significant side products libretexts.org High yields (e.g., 89%) with improved selectivity proquest.com

Reaction Mechanism Elucidation in Related Nitration Processes

The nitration of phenol is a cornerstone reaction in organic chemistry, illustrating the mechanism of electrophilic aromatic substitution on a highly activated ring system.

Electrophilic Aromatic Substitution Mechanisms

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile replaces a hydrogen atom on the aromatic ring. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles. youtube.com

The key characteristics of this mechanism for phenol are:

Ring Activation: The lone pairs of electrons on the hydroxyl oxygen are delocalized into the benzene ring through resonance. youtube.com This delocalization significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. youtube.com

Ortho- and Para-Direction: The increased electron density is concentrated at the carbon atoms ortho and para to the hydroxyl group. Consequently, the incoming electrophile (the nitronium ion) will preferentially attack these positions. Treatment of phenol with dilute nitric acid typically yields a mixture of ortho-nitrophenol and para-nitrophenol. unacademy.com

Intermediate Stabilization: The attack by the electrophile forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.comaskfilo.com The activating -OH group helps to stabilize this intermediate, facilitating the reaction.

Restoration of Aromaticity: In the final step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom where the electrophile has attached. askfilo.commasterorganicchemistry.com This restores the aromaticity of the ring, yielding the final nitrophenol product. masterorganicchemistry.com

Formation and Role of Nitronium Ion Intermediates

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk

Formation: In the classic method using a mixture of concentrated nitric and sulfuric acids, the nitronium ion is generated in a two-step acid-base reaction:

Nitric acid acts as a base and is protonated by the stronger acid, sulfuric acid. unacademy.commasterorganicchemistry.com

The protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comchemguide.co.uk

Role: The nitronium ion is a potent electrophile due to its positive charge. youtube.com Its role is to attack the electron-rich π system of the phenol ring. masterorganicchemistry.com

The NO₂⁺ ion approaches the phenol molecule and is attacked by the delocalized electrons of the aromatic ring. chemguide.co.uk

A new carbon-nitrogen bond is formed, which disrupts the ring's aromaticity and creates the arenium ion intermediate. unacademy.commasterorganicchemistry.com

The subsequent loss of a proton restores the stable aromatic system, resulting in the formation of nitrophenol. askfilo.commasterorganicchemistry.com

Due to the high reactivity of the phenol ring, nitration can often proceed with just dilute nitric acid, without the need for the strong sulfuric acid catalyst. masterorganicchemistry.com

Structural Characterization and Coordination Chemistry of Phenol, P Nitro , Calcium Salt and Analogues

Spectroscopic Analysis for Structural Features (e.g., FTIR, Raman)

Spectroscopic techniques are pivotal in identifying the functional groups and understanding the molecular vibrations of calcium p-nitrophenolate. Fourier Transform Infrared (FTIR) and Raman spectroscopy, in particular, offer detailed insights into the compound's structural features.

Good quality crystals of calcium p-nitrophenolate (NPCa) have been grown from saturated solutions using a slow evaporation method. jmst.org The functional groups present in the material were qualitatively confirmed by FTIR spectral analysis. jmst.org In the broader context of nitrophenols, the absorption peaks of the protonated forms are significantly blue-shifted compared to their deprotonated (phenolate) forms. mdpi.com For p-nitrophenol, the energetic difference between the protonated and deprotonated form is calculated to be 0.81 eV. mdpi.com The deprotonated form, p-nitrophenolate, which is the anion in the calcium salt, exhibits a major absorption peak at around 401 nm at a pH of 10.0 and above, indicating the predominance of the anionic form. researchgate.netscielo.sa.cr

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrations of molecules. researchgate.net For calcium-containing compounds, specific bands can be attributed to the interaction of calcium with the organic ligand. While specific FTIR data for calcium p-nitrophenolate is detailed in various studies, a general understanding can be gained from the analysis of related compounds. For instance, in studies of calcium carbonate polymorphs, FTIR is used to identify and quantify different phases based on characteristic absorption bands. researchgate.netrsc.orgnih.gov

Raman spectroscopy provides complementary information to FTIR. mdpi.com It is particularly useful for analyzing the vibrational modes of non-polar bonds and for studying materials in aqueous solutions. wikipedia.org In the study of calcium pyrophosphate crystals, Raman spectroscopy has been shown to identify the crystals with high specificity. nih.gov This technique could be similarly applied to elucidate the coordination environment of the calcium ion in calcium p-nitrophenolate by analyzing shifts in the vibrational frequencies of the p-nitrophenolate anion upon coordination.

Interactive Table: Spectroscopic Data for p-Nitrophenol and its Anion

Species Technique Wavelength/Wavenumber Observation
p-Nitrophenol (protonated) UV-Vis Blue-shifted vs. anion Higher energy absorption
p-Nitrophenolate (anion) UV-Vis ~401 nm (at pH ≥ 10) Major absorption peak researchgate.netscielo.sa.cr

Crystallographic Investigations of Phenolate and Nitrophenolate Metal Complexes

Single crystal X-ray diffraction (XRD) studies on calcium p-nitrophenolate dihydrate (NPCa) have revealed that it crystallizes in the monoclinic system with the space group P21/n. jmst.org This structural determination is crucial for understanding the coordination of the calcium ion and the packing of the molecules in the solid state.

The coordination chemistry of nitrophenolate ligands with various metal ions has been extensively studied, providing a basis for understanding the structure of the calcium salt. For example, the crystal structures of o-nitrophenolatobis(1,10-phenanthroline) complexes of sodium and rubidium have been determined. rsc.org In the sodium complex, the cation is six-coordinate, while the larger rubidium cation also coordinates to a second o-nitrophenolate ion, forming a dimer. rsc.org In a complex of potassium o-nitrophenolate with isonitrosoacetophenone, the potassium ion is surrounded by eight electron-rich atoms (seven oxygens and one nitrogen). rsc.org Two oxygen atoms from the o-nitrophenolate bridge two potassium ions, creating a polymeric chain. rsc.org

Interactive Table: Crystallographic Data for Calcium p-Nitrophenolate Dihydrate

Parameter Value
Crystal System Monoclinic jmst.org

Computational Approaches to Molecular Structure and Bonding

Computational chemistry offers a powerful means to complement experimental data and to gain a deeper understanding of molecular structure, bonding, and electronic properties.

Quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can be used to model the geometric and electronic structures of nitrophenolates. mdpi.com For the three isomers of nitrophenolate in water, quantum calculations of the ground state (S₀) and first excited state (S₁) energies have revealed clear differences in their preferred molecular configurations. mdpi.com These computational methods can be applied to calcium p-nitrophenolate to predict its optimized geometry, the nature of the calcium-oxygen bond, and the distribution of electron density within the complex.

The relative simplicity of nitrophenols makes them amenable to reliable computational modeling of key processes. mdpi.com For instance, theoretical studies on nitrophenol derivatives have been used to understand their nonlinear optical properties. researchgate.net The molecular hyperpolarizabilities of the chromophores in sodium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) dihydrate have been calculated to be βxxx = 18.2 × 10⁻³⁰ and 5.2 × 10⁻³⁰ esu. researchgate.net Similar calculations could be performed for calcium p-nitrophenolate to assess its potential for applications in nonlinear optics.

Furthermore, computational models can help interpret spectroscopic data. By calculating the vibrational frequencies of the molecule and comparing them to the experimental FTIR and Raman spectra, a more detailed assignment of the spectral bands can be achieved. This combined experimental and theoretical approach provides a robust characterization of the molecular structure and bonding in calcium p-nitrophenolate.

Advanced Research Applications in Chemical and Environmental Systems

Application in Biochemical Assays for Enzyme Activity

A derivative, p-nitrophenyl phosphate (B84403) (pNPP), serves as a crucial chromogenic substrate for assaying the activity of various phosphatases, including alkaline phosphatase (ALP). wikipedia.org The principle of these assays lies in the enzymatic hydrolysis of the colorless pNPP into p-nitrophenol (PNP) and inorganic phosphate. wikipedia.org

The determination of alkaline phosphatase (ALP) activity is a common diagnostic and research procedure, frequently employing p-nitrophenyl phosphate (pNPP) as a substrate. karger.comnih.gov The methodology is based on the hydrolysis of pNPP by ALP, which cleaves the phosphate group to produce p-nitrophenol. angstrombiotech.in This reaction is typically conducted in an alkaline buffer, such as 2-amino-2-methyl-1-propanol (B13486) (AMP) or glycine (B1666218) buffer, at a specific pH, often around 10.3-10.5, to ensure optimal enzyme activity and the formation of the colored product. karger.comnih.gov

The assay can be performed in various formats, including multiwell plates, and is suitable for measuring phosphatase activity from diverse sources. sigmaaldrich.com While many ALP assays use magnesium ions as cofactors, certain phosphatase activities have been shown to be dependent on or activated by calcium ions (Ca²⁺). angstrombiotech.insigmaaldrich.com For instance, human erythrocyte membranes exhibit a p-nitrophenyl phosphate phosphatase activity that is activated by low concentrations of Ca²⁺, particularly in the presence of ATP. nih.gov The reaction is typically incubated for a set period at a controlled temperature, such as 37°C, before the reaction is stopped and the product is measured. karger.comnih.gov

The product of the enzymatic hydrolysis, p-nitrophenol, is central to the detection method. neb.com In its undissociated form, p-nitrophenol absorbs light in the ultraviolet range and is essentially colorless. karger.comumcs.pl However, under the alkaline conditions of the assay (pH > 7.15, the pKa of p-nitrophenol), the hydroxyl group deprotonates to form the p-nitrophenolate ion. umcs.plwikipedia.org This ion is a chromogen, meaning it is colored, exhibiting an intense yellow hue. karger.comangstrombiotech.in

The concentration of the p-nitrophenolate, and therefore the extent of the enzymatic reaction, is quantified using a spectrophotometer. depauw.edu The yellow product has a maximum absorbance at a wavelength of approximately 405 nm. wikipedia.orgneb.com According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the p-nitrophenol produced. umcs.pl This allows researchers to calculate the rate of the enzymatic reaction by measuring the change in absorbance over time. angstrombiotech.in The assay is highly sensitive and can detect phosphatase quantities as low as 3 nanograms. sigmaaldrich.com

Catalytic Research and Mechanistic Insights

The reduction of p-nitrophenol (PNP) to p-aminophenol (PAP) is a model reaction frequently used to evaluate the performance of novel catalysts, particularly in the field of nanotechnology. nih.gov PAP is a valuable industrial intermediate used in the manufacturing of pharmaceuticals like paracetamol, making this conversion economically and environmentally significant. wikipedia.orgbcrec.id The reaction is easily monitored by UV-vis spectroscopy, as the peak absorbance shifts from 400 nm for the p-nitrophenolate ion to around 300-315 nm upon formation of p-aminophenol. nih.govacs.org

The reduction of PNP is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate (B1144303) in the presence of a metallic nanocatalyst. nih.govtandfonline.com While the reaction is thermodynamically favorable, it is kinetically slow without a catalyst, necessitating the use of catalytic systems to proceed at a practical rate. nih.gov The catalyst facilitates the transfer of hydrogen from the reducing agent to the nitro group of PNP, leading to its reduction. mdpi.com

Bimetallic nanoparticles often exhibit superior catalytic activity compared to their monometallic counterparts due to synergistic effects between the two metals. nih.gov These effects can include enhanced substrate binding, improved electron transfer, and greater stability. Researchers have designed and tested numerous bimetallic combinations for the reduction of p-nitrophenol.

For example, dendrimer-encapsulated nanoparticles (DENs) containing random alloys of metals like Pt/Cu, Pd/Cu, and Au/Cu have been synthesized and evaluated. nih.gov The catalytic rates of these bimetallic DENs are not always a simple average of the constituent metals, with factors like lattice mismatch influencing performance. nih.gov Similarly, Ag-Cu bimetallic nanoparticles have shown enhanced catalytic activity, which varies with the composition ratio of the two metals. researchgate.net The synergistic interplay in bimetallic systems, such as Au-Ag nanoparticles, can significantly improve the reduction rate. mdpi.com

Bimetallic Catalyst SystemSupport/StabilizerKey FindingsReference
Pt/Cu, Pd/Cu, Pd/Au, Pt/Au, Au/CuPoly(amido)amine (PAMAM) DendrimersCatalytic properties are dependent on the adsorbate's binding energy; performance is not a simple average of the constituent metals. nih.gov
Ag-CuPolyvinylpyrrolidone (PVP)Showed synergistic catalytic activity that changed with composition variation. researchgate.net
AgNiChitosan (B1678972) on Magnetite (Fe₃O₄@CS)Achieved 100% conversion of p-nitrophenol within 6 minutes, demonstrating high efficiency and reusability. nih.gov
Au-AgCitrate (B86180) (seed-mediated synthesis)Catalytic activity was size-dependent, with smaller particles showing higher reduction rates. mdpi.com
Co/EAtp@CCarbon-coated etched attapulgiteAchieved nearly 100% reduction in 8 minutes, with an apparent rate constant 4 times higher than pure Co. nih.gov

Palladium (Pd) is a highly effective catalyst for hydrogenation reactions, including the reduction of p-nitrophenol. acs.org To improve stability, prevent aggregation, and facilitate recovery and reuse, palladium nanoparticles are often immobilized on various support materials. These supported catalysts combine the high activity of Pd with the practical advantages of a heterogeneous system.

Common supports include materials with high surface areas like activated carbon (Pd/C), which is a preferred catalyst for this reduction. google.com Innovative and sustainable supports have also been explored, such as chitosan, a biopolymer. Palladium supported on hollow chitosan fibers has been used to effectively degrade nitrophenols. nih.gov In another approach, coal fly ash, an industrial waste product, has been successfully used as a low-cost carrier for palladium catalysts, achieving complete reduction of p-nitrophenol in as little as 5 minutes. mdpi.com The size of the supported Pd nanoparticles can also significantly influence catalytic activity, with smaller particles generally providing higher reaction rates due to a larger surface-area-to-volume ratio. acs.orgacs.org

Palladium Catalyst SystemSupport MaterialKey FindingsReference
Pd NPsPolyvinyl alcohol (PVA)Catalytic activity was size-dependent; an average diameter of 2.1 nm showed the highest rate constant. acs.org
PdCoal Fly Ash (CFA)Achieved complete reduction of p-NP within 5 minutes at an optimal Pd loading of 1.25 wt%. mdpi.com
PdHollow Chitosan FibersDemonstrated effective degradation of nitrophenol, with performance influenced by pH and hydrogen donor. nih.gov
PdActivated CarbonConsidered a highly active and preferred catalyst for the hydrogenation of p-nitrophenol to p-aminophenol. acs.orggoogle.com
PdDendritic Mesoporous Silica & Titanium HybridShowed remarkable reduction ability due to a synergistic effect that prevented aggregation and leaching of Pd nanoparticles. scilit.com

Catalytic Ozonation for Phenolic Compound Degradation

Environmental Monitoring and Remediation Research Contexts

Given its status as a priority pollutant, extensive research has been conducted on monitoring the presence of p-nitrophenol in the environment and developing effective remediation strategies.

In this context, p-nitrophenol serves as a crucial indicator molecule. The standard assay for determining phosphatase activity involves the use of p-nitrophenyl phosphate (pNPP) as a substrate. neb.comnih.gov Phosphatase enzymes present in a water or soil sample hydrolyze the phosphate group from pNPP, releasing p-nitrophenol. researchgate.net The amount of p-nitrophenol produced, which is a colored compound under alkaline conditions, can be quantified spectrophotometrically at 405 nm. neb.comnih.gov

Therefore, the detection of p-nitrophenol in this assay is directly proportional to the phosphatase activity in the sample. This method is widely used to:

Assess the microbial population density and biomass in freshwater sediments. nih.gov

Evaluate the impact of pollutants on soil and water ecosystems.

Monitor the effectiveness of bioremediation processes.

The development of electrochemical biosensors for the detection of p-nitrophenol has further enhanced the sensitivity and speed of these assays. researchgate.net

A variety of methods are being investigated for the removal of p-nitrophenol from contaminated soil and water. These can be broadly categorized into bioremediation and physicochemical methods like adsorption.

Bioremediation: Bioremediation utilizes microorganisms to degrade p-nitrophenol into less harmful substances. Several bacterial strains have been identified that can use p-nitrophenol as a source of carbon and energy. researchgate.net Studies have focused on:

Isolating and characterizing efficient p-nitrophenol-degrading bacteria, such as Arthrobacter and Pseudomonas species. nih.govresearchgate.net

Optimizing environmental conditions (e.g., pH, temperature, inoculum size) to enhance biodegradation rates. nih.gov

Bioaugmentation, which involves introducing specific microbial strains to a contaminated site to accelerate remediation. nih.gov

Adsorption: Adsorption is a physical process where p-nitrophenol molecules are removed from a solution by adhering to the surface of an adsorbent material. Research in this area includes:

The development of novel adsorbent materials with high affinity and capacity for p-nitrophenol, such as metal-organic frameworks (MOFs) and carbon-based materials. researchgate.netacs.orgresearchgate.net

Investigating the influence of factors like pH and the presence of other ions on adsorption efficiency.

The use of calcium-containing materials or the study of the effect of calcium ions on the adsorption process. For example, some studies have noted a minimal impact of calcium ions on the adsorption of p-nitrophenol by certain modified adsorbents. mdpi.com

Table 2: Remediation Strategies for p-Nitrophenol

Studies on the Remediation of p-Nitrophenol Contamination

Adsorption Science and Mechanisms of Nitrophenols

The study of p-nitrophenol (PNP) adsorption is crucial for developing effective wastewater treatment methods. conicet.gov.ar Research has shown that the adsorption of p-nitrophenol is influenced by various factors, including the adsorbent's properties, pH of the solution, and temperature. The primary mechanisms governing the adsorption of p-nitrophenol include hydrogen bonding, π-π interactions, and electrostatic interactions. mdpi.com

Several models are employed to describe the adsorption process, including the Langmuir and Freundlich isotherm models, as well as pseudo-first-order and pseudo-second-order kinetic models. conicet.gov.arrsc.org The Langmuir model often provides a good fit for p-nitrophenol adsorption, suggesting a monolayer adsorption process on a homogeneous surface. nih.gov The pseudo-second-order kinetic model is also frequently used to describe the adsorption kinetics, indicating that the rate-limiting step may be chemical adsorption. mdpi.comrsc.org

The effectiveness of various adsorbents has been investigated for the removal of p-nitrophenol. For instance, modified ZIF-8 (a type of metal-organic framework) has demonstrated high adsorption capacity due to its increased pore size and hydrophilicity. mdpi.com Activated carbons have also been extensively studied, with their maximum adsorption capacity showing a slight increase as the particle size decreases. conicet.gov.ar Biochar produced from materials like pine sawdust has also been found to be an effective adsorbent, with the adsorption mechanism being influenced by the pyrolysis temperature. researchgate.net At lower temperatures, electrostatic interactions are dominant, while at higher temperatures, hydrogen bonding and π-π interactions play a more significant role. researchgate.net

Bioremediation Technologies for Aromatic Pollutants

Bioremediation presents a cost-effective and environmentally friendly approach to remove p-nitrophenol from contaminated sites. iwaponline.com This process utilizes microorganisms that can degrade p-nitrophenol, often using it as a sole source of carbon and nitrogen. nih.gov Several bacterial species, including Pseudomonas, Arthrobacter, and Bacillus, have been identified as capable of degrading p-nitrophenol. nih.govacs.org

One of the common biodegradation pathways involves the initial removal of the nitro group, forming intermediates like hydroquinone. nih.gov Engineered strains of bacteria, such as Escherichia coli, have been developed to enhance the degradation process. nih.gov These engineered strains can completely degrade p-nitrophenol to less harmful compounds like β-ketoadipate, which can then enter central metabolic pathways. nih.gov

The efficiency of bioremediation can be influenced by environmental factors such as pH and temperature. nih.govacs.org For instance, Pseudomonas putida shows optimal p-nitrophenol degradation at a neutral pH and a temperature of 37°C. nih.gov The use of immobilized microbial cells on a suitable carrier material can enhance the stability and activity of the degrading bacteria in soil environments. acs.org

Advanced Oxidation Processes for Persistent Organic Pollutants

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for the degradation of persistent organic pollutants like p-nitrophenol. tandfonline.comnih.gov Common AOPs include the use of ozone, hydrogen peroxide, UV light, and Fenton's reagent. wikipedia.orgtandfonline.com

The application of AOPs, such as hydrogen peroxide photolysis, Fenton reagent, and ozonation combined with hydrogen peroxide and UV radiation, has been shown to effectively degrade 4-nitrophenol (B140041). tandfonline.com These processes not only break down the p-nitrophenol molecule but can also lead to its complete mineralization into simpler, non-toxic inorganic molecules. wikipedia.org For example, a study using a UV-activated periodate (B1199274) process achieved approximately 88% degradation of p-nitrophenol under optimal conditions. tandfonline.com

Another innovative approach is the use of microwave-assisted oxidation, where granular activated carbon acts as a microwave energy absorption material and a catalyst for p-nitrophenol degradation. nih.gov This method has demonstrated high removal efficiency, with up to 90% p-nitrophenol removal and 80% TOC (Total Organic Carbon) removal under specific operating conditions. nih.gov Furthermore, the degradation products of AOPs on 4-nitrophenol have been found to be non-toxic. tandfonline.com

Analytical Interferences in Environmental Matrices

The detection and quantification of p-nitrophenol in environmental samples can be challenging due to the presence of interfering substances. In environmental matrices such as soil and water, various organic and inorganic compounds can co-exist with p-nitrophenol, potentially affecting the accuracy of analytical measurements. For example, in chromatographic methods like High-Performance Liquid Chromatography (HPLC), other phenolic compounds or substances with similar retention times can co-elute with p-nitrophenol, leading to inaccurate quantification. nih.gov

Furthermore, the presence of certain ions in water samples can interfere with adsorption-based analytical methods. While some common ions like Na+ and Ca2+ may not significantly compete for adsorption sites on certain adsorbents, other dissolved organic matter can have a more pronounced effect. rsc.org The complex nature of environmental samples often necessitates sample preparation steps such as solid-phase extraction to remove interfering compounds and concentrate the analyte before analysis. researchgate.net

Role as a Chemical Reagent and Synthetic Intermediate

Precursor in Organic Synthesis (e.g., Pharmaceutical Intermediates, Agrochemicals, Dyes)

Para-nitrophenol (PNP) is a versatile intermediate in the chemical industry, serving as a precursor for the synthesis of a wide range of products. thebulkcart.com Its utility is derived from its reactive chemical structure, which allows for various transformations. ontosight.ai

In the pharmaceutical industry , p-nitrophenol is a key starting material for the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). thebulkcart.comorientjchem.org The synthesis involves the reduction of the nitro group of p-nitrophenol to an amino group, forming p-aminophenol, which is then acetylated. wikipedia.org It is also a precursor for other pharmaceutical compounds like phenetidine and acetophenetidine. orientjchem.orgwikipedia.org

In the agrochemical sector , p-nitrophenol is utilized in the production of various pesticides and fungicides. thebulkcart.comorientjchem.org For instance, it is a raw material for the synthesis of insecticides like parathion (B1678463). google.com The degradation of certain pesticides, such as parathion and fluorodifen, can also lead to the formation of p-nitrophenol in the environment. orientjchem.org

In the dye industry , p-nitrophenol serves as a precursor for the manufacturing of azo dyes. thebulkcart.com These dyes are known for their vibrant colors and are used in the textile and leather industries. thebulkcart.com The chemical stability of the resulting dyes ensures their longevity. thebulkcart.com For example, p-nitrophenol can be used to synthesize p-(4-nitrophenylazo)phenol dyes. oup.com

Synthesis of Isotope-Labeled Compounds for Tracing Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological and environmental systems. nih.gov In this technique, an atom in a molecule is replaced by its isotope, which can be either stable or radioactive. researchgate.net The labeled compound can then be tracked through various chemical or biological processes.

The synthesis of isotope-labeled p-nitrophenol allows researchers to study its degradation pathways, metabolic transformations, and environmental fate with high sensitivity and specificity. By using techniques like mass spectrometry, the labeled p-nitrophenol and its metabolites can be distinguished from their unlabeled counterparts. nih.gov For instance, 15N-labeled p-nitrophenol could be used to trace the nitrogen atom through denitrification or assimilation processes in soil or water. This approach provides a dynamic understanding of the compound's behavior in complex systems. nih.gov The synthesis of such labeled compounds often follows standard synthetic routes, with the key difference being the use of an isotopically enriched starting material. umich.edu

Theoretical and Computational Studies of Phenol, P Nitro , Calcium Salt and Analogues

Quantum Chemical Investigations (e.g., DFT Calculations, Electronic Structure)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of chemical compounds. While detailed DFT studies exclusively on Phenol (B47542), p-nitro-, calcium salt are not extensively documented in publicly accessible literature, a wealth of information can be gleaned from studies on its constituent parts and closely related analogues.

Good quality single crystals of calcium p-nitrophenolate (NPCa) have been grown, and their structure has been analyzed using X-ray diffraction (XRD). These studies revealed that calcium p-nitrophenolate dihydrate crystallizes in the monoclinic system with the space group P21/n. jmst.org This experimental structural data provides a crucial foundation for theoretical modeling.

Computational studies on analogous systems, such as p-nitroaniline (pNA), a molecule with a similar push-pull electronic system, have been conducted to evaluate properties like the second hyperpolarizability (γ), which is a measure of the nonlinear optical response. researchgate.net These studies often employ various levels of theory, including both wavefunction methods and DFT. For instance, the MP2 (Møller-Plesset second-order perturbation theory) method has been shown to offer a good balance of accuracy and computational cost for static γ calculations. researchgate.net In the realm of DFT, double-hybrid functionals like B2-PLYP, which incorporate a portion of MP2 correlation, have demonstrated accuracy in predicting such electronic properties. researchgate.net

The electronic structure of these molecules is characterized by the interaction between the electron-donating group (the phenoxide oxygen) and the electron-withdrawing nitro group (-NO2), mediated by the π-system of the benzene (B151609) ring. This charge-transfer character is fundamental to their optical and electronic properties. DFT calculations on similar molecules have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is critical for determining the molecule's reactivity and spectral properties. For instance, studies on the adsorption of p-nitrophenol on graphene surfaces have utilized DFT to understand charge transfer and binding energies. researchgate.net

The table below summarizes key crystallographic data for a calcium p-nitrophenolate compound.

PropertyValue
CompoundCalcium p-nitrophenolate dihydrate
Crystal SystemMonoclinic
Space GroupP21/n

This table presents the crystallographic system and space group for calcium p-nitrophenolate dihydrate as determined by X-ray diffraction studies. jmst.org

Further theoretical investigations could focus on calculating the electronic band structure of solid-state Phenol, p-nitro-, calcium salt to predict its conductivity and other solid-state properties. The electron configuration of the calcium ion (Ca²⁺) is 1s²2s²2p⁶3s²3p⁶, indicating a noble gas configuration which makes it a stable, doubly charged cation that interacts electrostatically with the p-nitrophenolate anions. nih.gov

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to simulate and understand the behavior of molecules and their interactions. These studies are vital for predicting how this compound might interact with other molecules or its environment.

Interaction studies can be broadly categorized into intramolecular and intermolecular interactions. Intramolecular interactions, such as the twisting of the nitro group relative to the phenyl ring, can significantly influence the molecule's excited state dynamics and have been a subject of computational studies in analogues like p-nitroaniline. researchgate.net

Intermolecular interactions are key to understanding the crystal packing, solvation, and potential for forming larger assemblies. Molecular modeling, including classical molecular dynamics and DFT, can provide insights into these interactions. For example, a combined experimental and computational study on the complexation of alkaline earth metal cations, including Ca²⁺, by a calix nih.govarene receptor demonstrated the power of these methods. nih.gov The study used DFT calculations to understand the structure of the complexes and the thermodynamics of binding, revealing a high affinity for Ca²⁺ in certain solvents. nih.gov

A compelling example of molecular modeling in action is the study of how urinary constituents modulate the crystallization of calcium oxalate (B1200264) monohydrate, a major component of kidney stones. nih.gov Through a combination of atomic force microscopy and molecular modeling, researchers have elucidated how molecules like citrate (B86180) can pin the growth of crystal steps on specific faces by optimizing binding energies through specific stereochemical interactions. nih.gov This type of detailed analysis, which considers factors like the orientation of functional groups and the geometry of binding sites, could be applied to understand and control the crystallization of this compound.

The table below outlines various computational methods and their applications in studying compounds analogous to this compound, which could be extrapolated to study the title compound itself.

Computational MethodApplicationAnalogous System Studied
DFT (B3LYP)Geometry optimization, electronic structure (HOMO/LUMO), vibrational frequenciesMetal-porphyrin complexes, p-nitrophenol on graphene
MP2Calculation of electronic properties like second hyperpolarizability (γ)p-Nitroaniline
Molecular Dynamics (MD)Simulation of molecular motion and interactions, understanding complexation thermodynamicsCalixarene-metal ion complexes
Semi-empirical (SAM1)Investigation of excited state geometries and conformational changesp-Nitroaniline

This table provides an overview of computational methods and their demonstrated applications in studying molecules with features relevant to this compound. researchgate.netresearchgate.netnih.gov

These modeling techniques could be used to investigate the interaction of this compound with different solvents, to predict its solubility, and to understand the formation of its hydrated crystal structures. Furthermore, such studies could explore its potential to interact with biological macromolecules, although this falls into a different area of application-focused research.

Q & A

Basic: What experimental parameters are critical when designing adsorption studies for phenol, p-nitro-, calcium salt removal using agricultural waste adsorbents?

Methodological Answer:
Key parameters include:

  • Adsorbent Preparation : Raw materials (e.g., date stones) require washing, drying (110°C for 24h), milling, and sieving to ensure uniform particle size (~250 µm) .
  • Characterization : Measure bulk density, ash content (via ASTM standards), moisture content, iodine number, and surface area (via BET or iodine adsorption correlation) to assess adsorbent efficacy .
  • Operational Conditions : Optimize pH (neutral for phenolic compounds), temperature (303–323 K), contact time (equilibrium ~90 min), and initial concentration (e.g., 50 mg/L) to maximize adsorption capacity .
  • Kinetic/Isotherm Models : Use pseudo-second-order kinetics and Sips isotherm for data fitting due to their high correlation with experimental results (R² > 0.98) .

Basic: How do pseudo-first-order and pseudo-second-order kinetic models differ in interpreting phenolic compound adsorption mechanisms?

Methodological Answer:

  • Pseudo-First-Order : Assumes physical adsorption dominated by surface diffusion. However, it often underestimates equilibrium uptake (qe) due to poor fit for chemisorption or pore-filling processes .
  • Pseudo-Second-Order : Better describes chemisorption involving valence forces (e.g., hydrogen bonding, π-π interactions). Its linearized form (t/qt vs. t) provides accurate qe values, as validated for phenol (R² = 0.998) and p-nitrophenol (R² = 0.996) .
  • Selection Criteria : Compare R² values and alignment between calculated/experimental qe. Pseudo-second-order is preferred for phenolic adsorption on calcium-modified adsorbents .

Advanced: Why does the Sips isotherm outperform Langmuir and Freundlich models for correlating p-nitrophenol adsorption data on calcium-based adsorbents?

Methodological Answer:
The Sips isotherm combines Langmuir (homogeneous surfaces) and Freundlich (heterogeneous adsorption) features, making it ideal for microporous adsorbents like date stones. Key advantages:

  • Hybrid Fit : Accurately models monolayer adsorption at low concentrations and multilayer at high concentrations, addressing pore heterogeneity .
  • Molecular Size Effects : p-Nitrophenol’s larger size (vs. phenol) enhances micropore filling, which Sips accounts for via its exponential parameter (m). Maximum capacities: 179.62 mg/g (PNPh) vs. 147.09 mg/g (Ph) at 323 K .
  • Temperature Sensitivity : Sips captures endothermic adsorption trends (ΔH = 10.5–20.3 kJ/mol) better than Langmuir .

Advanced: How can thermodynamic parameters (ΔG, ΔH, ΔS) resolve contradictions in adsorption spontaneity and mechanism?

Methodological Answer:

  • ΔG (Gibbs Free Energy) : Negative values (-1.09 to -3.23 kJ/mol) confirm spontaneity. Increasing negativity with temperature (303→323 K) indicates enhanced feasibility under heating .
  • ΔH (Enthalpy) : Positive values (10.5–20.3 kJ/mol) suggest endothermic adsorption, driven by dehydration of adsorbate/adsorbent or pore expansion .
  • ΔS (Entropy) : Positive values (34–67 J/mol·K) imply increased randomness at the solid-liquid interface, typical for physical adsorption dominated by hydrophobic interactions .
  • Contradiction Resolution : If ΔG contradicts ΔH/ΔS (e.g., spontaneous but endothermic), verify experimental conditions (e.g., temperature control, concentration gradients) .

Basic: What characterization techniques validate the efficacy of calcium salt-modified adsorbents for phenolic removal?

Methodological Answer:

  • Surface Area : Estimate via iodine adsorption (IN = 475.88 mg/g) and BET correlation (495.71 m²/g) .
  • Bulk Density : Low density (~0.4 g/cm³) indicates high porosity, enhancing pollutant accessibility .
  • Ash Content : High ash (4–11%) may introduce inorganic sites (e.g., Ca²⁺) for ion-exchange with phenolic groups .
  • FTIR/XPS : Identify functional groups (e.g., -OH, -COO⁻) involved in adsorption via peak shifts post-adsorption .

Advanced: How to reconcile discrepancies between kinetic model fits and intra-particle diffusion limitations in adsorption studies?

Methodological Answer:

  • Multi-Stage Analysis : Use the Weber-Morris intra-particle diffusion model. If the plot doesn’t pass through the origin, boundary layer resistance or pore heterogeneity dominates .
  • Hybrid Modeling : Combine pseudo-second-order kinetics with intra-particle diffusion. For example, rapid initial adsorption (first 15 min) aligns with film diffusion, while slower phases reflect pore penetration .
  • Error Metrics : Calculate root mean square error (RMSE) and Akaike Information Criterion (AIC) to objectively compare models .

Basic: How does adsorbent particle size (e.g., 250 µm) influence p-nitrophenol adsorption efficiency?

Methodological Answer:

  • Surface Area : Smaller particles (<250 µm) increase surface area but risk aggregation, reducing accessibility .
  • Mass Transfer : Optimal size balances diffusion rate (shorter intraparticle distance) and mechanical stability. Date stones at 250 µm achieve 65.79 mg/g PNPh uptake .
  • Sieving Protocol : Use standard ASTM sieves and validate uniformity via SEM imaging .

Advanced: Why does p-nitrophenol exhibit higher adsorption capacity than phenol on microporous calcium-based adsorbents?

Methodological Answer:

  • Molecular Size : PNPh’s nitro group increases hydrophobicity and enhances affinity for micropores. Phenol’s smaller size limits pore filling .
  • Electron Withdrawal : The -NO₂ group in PNPh strengthens π-π interactions with adsorbent aromatic rings, unlike phenol’s -OH group .
  • Thermodynamic Drive : Higher ΔG negativity (-3.23 kJ/mol vs. -1.86 kJ/mol at 323 K) for PNPh suggests stronger spontaneity .

Basic: What statistical criteria are essential for validating adsorption isotherm model selection?

Methodological Answer:

  • R² (Coefficient of Determination) : Prioritize models with R² > 0.95. Sips achieved R² = 0.99 for phenolic compounds .
  • Residual Analysis : Check for random error distribution; systematic deviations indicate poor fit.
  • Cross-Validation : Split data into training/testing sets (e.g., 70/30) to prevent overfitting .

Advanced: How can temperature-dependent adsorption data guide the design of tunable adsorbents for phenolic pollutants?

Methodological Answer:

  • Thermoresponsive Modifications : Incorporate calcium salts with temperature-sensitive polymers (e.g., PNIPAM) to enable reversible adsorption/desorption .
  • Pore Engineering : High-temperature activation (e.g., 650°C) increases mesoporosity, enhancing PNPh uptake at elevated temperatures .
  • Regeneration Cycles : Use Arrhenius plots (ln k vs. 1/T) to optimize thermal regeneration conditions without degrading adsorbents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.